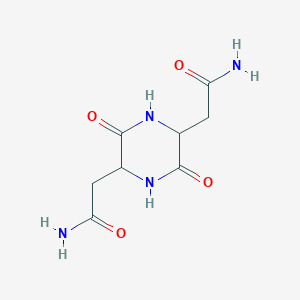
2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide involves the cyclization of asparagine derivatives under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different diketopiperazine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
3,6-Dioxo-2,5-piperazinediacetamide: Another diketopiperazine derivative with similar structural features.
N-fumaroylated diketopiperazine: A compound with a similar diketopiperazine core but different functional groups.
Uniqueness: 2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties . Its use as a reference standard in pharmaceutical applications highlights its importance in ensuring the accuracy and reliability of analytical methods .
Propiedades
Fórmula molecular |
C8H12N4O4 |
|---|---|
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
2-[5-(2-amino-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C8H12N4O4/c9-5(13)1-3-7(15)12-4(2-6(10)14)8(16)11-3/h3-4H,1-2H2,(H2,9,13)(H2,10,14)(H,11,16)(H,12,15) |
Clave InChI |
VRHCRFVPPMTPGK-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(=O)NC(C(=O)N1)CC(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















